molecular formula C22H27NO2S2 B15294513 6-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]cyclohexene-1-carboxylic acid

6-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]cyclohexene-1-carboxylic acid

Cat. No.: B15294513
M. Wt: 401.6 g/mol
InChI Key: MTVVZKYZYJUBSB-UHFFFAOYSA-N
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Description

6-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]cyclohexene-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes thiophene rings and a cyclohexene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]cyclohexene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene rings and their subsequent attachment to the cyclohexene core. Common reagents used in these reactions include thiophene derivatives, alkylating agents, and catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

6-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]cyclohexene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic or biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]cyclohexene-1-carboxylic acid is unique due to its specific structural features, such as the presence of both thiophene rings and a cyclohexene core. This combination of structural elements imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C22H27NO2S2

Molecular Weight

401.6 g/mol

IUPAC Name

6-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]cyclohexene-1-carboxylic acid

InChI

InChI=1S/C22H27NO2S2/c1-15-10-13-26-20(15)18(21-16(2)11-14-27-21)8-6-12-23(3)19-9-5-4-7-17(19)22(24)25/h7-8,10-11,13-14,19H,4-6,9,12H2,1-3H3,(H,24,25)

InChI Key

MTVVZKYZYJUBSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=CCCN(C)C2CCCC=C2C(=O)O)C3=C(C=CS3)C

Origin of Product

United States

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